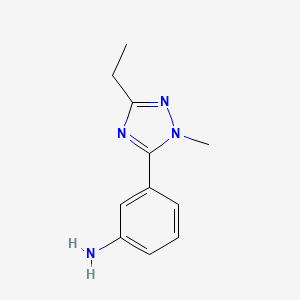
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline is a heterocyclic compound that contains a triazole ring fused with an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl hydrazinecarboxylate with an appropriate aldehyde followed by cyclization can yield the desired triazole ring . Another method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst .
Industrial Production Methods
Industrial production of this compound typically involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Aplicaciones Científicas De Investigación
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals, dyes, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, in medicinal applications, the nitrogen atoms in the triazole ring can bind to metal ions in enzymes, inhibiting their activity . This interaction can disrupt essential biological pathways, leading to the compound’s therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A basic triazole structure with similar chemical properties.
3-(1-Methyl-1h-1,2,4-triazol-5-yl)aniline: A closely related compound with a different substitution pattern.
3-(3-Ethyl-1h-1,2,4-triazol-5-yl)aniline: Another similar compound with a different alkyl group.
Uniqueness
3-(3-Ethyl-1-methyl-1h-1,2,4-triazol-5-yl)aniline is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both ethyl and methyl groups on the triazole ring can enhance its interactions with specific molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C11H14N4 |
|---|---|
Peso molecular |
202.26 g/mol |
Nombre IUPAC |
3-(5-ethyl-2-methyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C11H14N4/c1-3-10-13-11(15(2)14-10)8-5-4-6-9(12)7-8/h4-7H,3,12H2,1-2H3 |
Clave InChI |
XACZTTFIAAHTDN-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN(C(=N1)C2=CC(=CC=C2)N)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


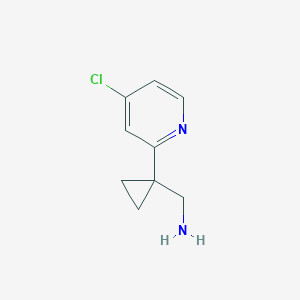
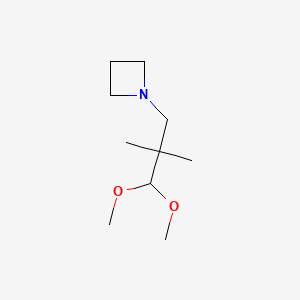
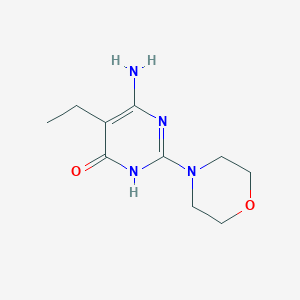
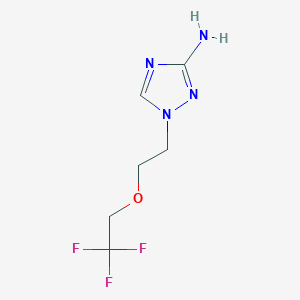

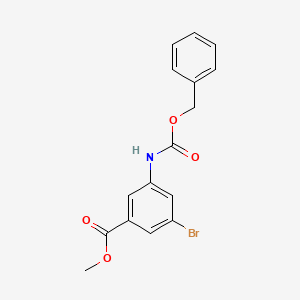
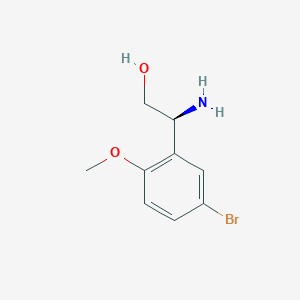

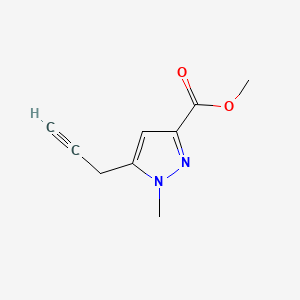
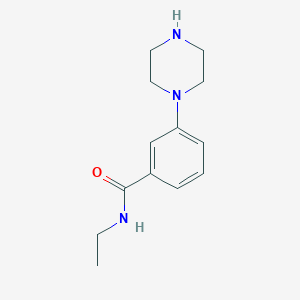
![3-[7-(2-Aminoethoxy)-1-oxo-isoindolin-2-yl]piperidine-2,6-dione](/img/structure/B13491713.png)

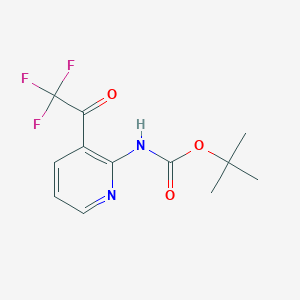
![3-Methyl-2-oxa-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B13491736.png)
